molecular formula C11H11BrN2 B7966146 1-(4-Bromophenyl)pyrrolidine-3-carbonitrile

1-(4-Bromophenyl)pyrrolidine-3-carbonitrile

Cat. No.: B7966146
M. Wt: 251.12 g/mol
InChI Key: GESLDGAGNZTKAW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)pyrrolidine-3-carbonitrile is an organic compound featuring a pyrrolidine ring substituted with a bromophenyl group and a carbonitrile group

Preparation Methods

The synthesis of 1-(4-Bromophenyl)pyrrolidine-3-carbonitrile typically involves the reaction of 4-bromobenzyl cyanide with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Bromophenyl)pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The carbonitrile group can participate in cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Bromophenyl)pyrrolidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The bromophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, while the pyrrolidine ring provides structural stability. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

1-(4-Bromophenyl)pyrrolidine-3-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-bromophenyl)pyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14/h1-4,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESLDGAGNZTKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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